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Potassium L-lactate - 85895-78-9

Potassium L-lactate

Catalog Number: EVT-361277
CAS Number: 85895-78-9
Molecular Formula: C3H5KO3
Molecular Weight: 128.17 g/mol
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Product Introduction

L-Lactic Acid

Sodium Lactate

Relevance: While not explicitly mentioned, the research on the impact of environmental conditions on bacterial hydrogen peroxide production considers various salts and their potential influence. [] Although the study focuses on other salts, the inclusion of Sodium lactate in this context provides a point of comparison due to its structural similarity and potential application in food preservation, similar to Potassium L-lactate.

Potassium Chloride

Relevance: Potassium chloride is mentioned in the context of electrolyte balance in horses undergoing exercise-induced muscle damage. [] The study investigates the impact of potassium depletion on muscle damage and measures changes in Potassium Chloride levels alongside Potassium L-lactate, highlighting their interconnected roles in electrolyte homeostasis.

Sucrose

Relevance: Sucrose is explored as a potential stabilizer in liquid lactase preparations. [] This research connects to the broader application of compounds like Potassium L-lactate in food science and technology, where their properties can be utilized for improving the stability and functionality of enzymes like lactase.

Overview

Potassium L-lactate is a potassium salt of lactic acid, a compound that has garnered attention for its applications in food preservation, as a food additive, and in various biotechnological processes. It is recognized for its antimicrobial properties and is often used in meat products to enhance shelf life and safety. Potassium L-lactate is classified as a Generally Recognized As Safe (GRAS) substance by the Food and Drug Administration in the United States.

Source

Potassium L-lactate can be derived from the fermentation of carbohydrates, particularly glucose, by lactic acid bacteria. This process typically involves the conversion of sugars into lactic acid, which can then be neutralized with potassium hydroxide to form potassium L-lactate. Additionally, it can be synthesized through chemical methods involving the reaction of lactic acid with potassium carbonate or potassium hydroxide.

Classification

Potassium L-lactate belongs to the class of organic compounds known as carboxylic acids and their derivatives. It is categorized under food additives and preservatives, specifically classified as an acidulant and buffering agent.

Synthesis Analysis

Methods

  1. Fermentation Process: The primary method for producing potassium L-lactate involves fermentation using specific strains of lactic acid bacteria. This process can yield high concentrations of lactic acid, which is subsequently neutralized with potassium hydroxide to produce potassium L-lactate.
  2. Chemical Synthesis: Potassium L-lactate can also be synthesized chemically by reacting lactic acid with potassium hydroxide or potassium carbonate. The reaction proceeds as follows:
    Lactic Acid+Potassium HydroxidePotassium L lactate+Water\text{Lactic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Potassium L lactate}+\text{Water}

Technical Details

The fermentation process typically requires controlled conditions such as temperature, pH, and nutrient supply to optimize the yield of lactic acid. In contrast, chemical synthesis allows for more straightforward production but may require careful handling of reagents to ensure purity.

Molecular Structure Analysis

Data

  • Molecular Weight: 112.16 g/mol
  • Melting Point: Potassium L-lactate is typically stable at room temperature but may decompose at higher temperatures.
Chemical Reactions Analysis

Reactions

Potassium L-lactate can undergo several chemical reactions:

  1. Dehydration: Under specific conditions, it can lose water to form lactide, which is a cyclic ester.
  2. Neutralization: It can react with acids to form corresponding salts.
  3. Fermentation: It can be further metabolized by microorganisms into other organic acids or alcohols.

Technical Details

The stability of potassium L-lactate makes it an effective preservative in food products, where it inhibits the growth of spoilage organisms.

Mechanism of Action

Process

The antimicrobial action of potassium L-lactate is primarily due to its ability to lower the pH in food products, creating an environment that is hostile to many pathogenic bacteria. The compound disrupts cellular functions in microorganisms by interfering with their metabolism and enzymatic activities.

Data

Studies have shown that concentrations as low as 0.5% can effectively inhibit the growth of certain bacteria in meat products without affecting sensory qualities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Taste: Slightly salty due to the presence of potassium ions

Chemical Properties

Applications

Scientific Uses

  1. Food Preservation: Potassium L-lactate is widely used in meat products as a preservative due to its ability to inhibit microbial growth while maintaining product quality.
  2. Pharmaceuticals: It serves as an excipient in various formulations due to its biocompatibility.
  3. Cosmetics: Used in cosmetic formulations for its moisturizing properties.
  4. Biotechnology: Employed in fermentation processes for producing other valuable compounds like biofuels and bioplastics.

Potassium L-lactate's versatility makes it a valuable compound across various industries, particularly in food science and biotechnology, where it plays a critical role in enhancing product safety and quality while being safe for consumption.

Properties

CAS Number

85895-78-9

Product Name

Potassium L-lactate

IUPAC Name

potassium;(2S)-2-hydroxypropanoate

Molecular Formula

C3H5KO3

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1

InChI Key

PHZLMBHDXVLRIX-DKWTVANSSA-M

SMILES

CC(C(=O)[O-])O.[K+]

Canonical SMILES

CC(C(=O)[O-])O.[K+]

Isomeric SMILES

C[C@@H](C(=O)[O-])O.[K+]

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